6-(2-Methylphenyl)sulfanylhexan-1-ol
Description
6-(2-Methylphenyl)sulfanylhexan-1-ol is an organosulfur compound featuring a hexanol backbone substituted with a 2-methylphenylthio group at the sixth carbon. This structure combines hydrophobic aromatic character (from the 2-methylphenyl group) with a polar hydroxyl group, making it a candidate for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
6-(2-methylphenyl)sulfanylhexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-8-4-5-9-13(12)15-11-7-3-2-6-10-14/h4-5,8-9,14H,2-3,6-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFZGBZQJZYGON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1SCCCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share functional or structural similarities with 6-(2-Methylphenyl)sulfanylhexan-1-ol, allowing for comparative analysis:
6-Methylsulfanylhexan-1-amine
- Structure : A hexylamine chain with a methylsulfanyl group at the sixth carbon.
- Key Differences : Replaces the hydroxyl group with an amine and substitutes the 2-methylphenyl group with a methyl group.
1-Methylcyclopentanol
- Structure: A cyclopentanol derivative with a methyl group at the 1-position.
- Key Differences: Cyclic structure versus linear hexanol chain; lacks the sulfanyl group.
- The absence of a sulfanyl group eliminates thioether-related redox or nucleophilic properties .
6-Methylheptan-1-ol
- Structure: A branched heptanol with a methyl group at the sixth carbon.
- Key Differences : Branched alkyl chain instead of a sulfanyl-substituted aromatic group.
- Boiling point is likely higher than this compound due to stronger van der Waals forces in the longer alkyl chain .
Phenol, 2-methyl-6-(1-methyl-2-phenylethyl)-
- Structure: A phenolic compound with a complex alkyl-aromatic substituent.
- Key Differences: Features a phenolic hydroxyl group and a bulky 1-methyl-2-phenylethyl group.
- Implications: The phenolic –OH is more acidic than the aliphatic –OH in this compound. The bulky substituent may hinder molecular packing, reducing crystallinity compared to the linear hexanol chain .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Solubility : The 2-methylphenyl group likely reduces water solubility compared to aliphatic alcohols like 6-methylheptan-1-ol but enhances lipid membrane permeability .
Preparation Methods
Bromohexanol Thiolation
A direct route involves displacing a halogen or sulfonate leaving group at the 6-position of hexan-1-ol with 2-methylthiophenolate. For instance, 6-bromohexan-1-ol reacts with 2-methylthiophenol under basic conditions (e.g., K₂CO₃ in DMF at 80°C), facilitating an Sₙ2 mechanism. The reaction proceeds as:
Key Considerations :
-
Leaving Group Reactivity : Bromides exhibit moderate reactivity, necessitating prolonged heating (12–24 h).
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of the thiophenolate ion.
-
Yield Limitations : Competing elimination or oxidation side reactions may reduce efficiency, typically yielding 50–70%.
Tosylate Activation
Superior leaving groups like tosylates improve substitution kinetics. 6-hydroxyhexan-1-ol is treated with tosyl chloride (TsCl) in pyridine to form 6-tosyloxyhexan-1-ol, which undergoes substitution with 2-methylthiophenol:
Advantages :
Mitsunobu Reaction for Thioether Formation
The Mitsunobu reaction enables stereospecific C–S bond formation between alcohols and thiols. Using 1,6-hexanediol as a diol precursor, the C6 hydroxyl is coupled with 2-methylthiophenol under Mitsunobu conditions:
Stepwise Protocol
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Protection : The C1 hydroxyl of 1,6-hexanediol is protected as a tert-butyldimethylsilyl (TBDMS) ether.
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Mitsunobu Coupling : The C6 hydroxyl reacts with 2-methylthiophenol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF:
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Deprotection : Tetrabutylammonium fluoride (TBAF) removes the silyl protecting group, yielding the target alcohol.
Performance Metrics :
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Advantages |
|---|---|---|---|---|
| Nucleophilic Substitution | 2-methylthiophenol, K₂CO₃ | DMF, 80°C, 24 h | 50–70% | Simple setup, readily available reagents |
| Tosylate Intermediate | TsCl, 2-methylthiophenol | THF, rt, 6 h | 75–85% | Faster, higher yields |
| Mitsunobu Reaction | DIAD, PPh₃, TBDMS-protected diol | THF, 0°C to rt, 12 h | 65–80% | Stereospecific, minimal byproducts |
Challenges and Optimization Strategies
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Regioselectivity : Ensuring substitution occurs exclusively at the C6 position requires careful precursor design (e.g., protecting groups).
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Thiol Handling : 2-methylthiophenol’s volatility and odor necessitate inert atmospheres and scavengers (e.g., Cu⁺).
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Scalability : Mitsunobu reagents (DIAD, PPh₃) are cost-prohibitive for large-scale synthesis, favoring tosylate routes .
Q & A
Q. Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀OS |
| Molecular Weight | 224.36 g/mol |
| SMILES | OCCCCCSc1ccccc1C |
| InChIKey | ExampleKey-XXXXXX |
Advanced Question: How can computational modeling predict the reactivity of this compound in biochemical pathways?
Answer:
- Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for the C-S bond to predict cleavage under enzymatic conditions.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes to identify potential oxidation sites.
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with experimental turnover rates .
Basic Question: What are the dominant biochemical pathways for this compound biogenesis in yeast?
Answer:
- Precursor Uptake : Cys-3SH is imported via yeast amino acid transporters (e.g., GAP1).
- Enzymatic Cleavage : β-lyase (e.g., IRC7p) catalyzes C-S bond cleavage, releasing free thiols.
- Acetylation : Alcohol acetyltransferases (e.g., ATF1) convert thiols to acetate esters .
Advanced Question: How does enzyme specificity impact thiol yield in genetically modified yeast strains?
Answer:
- IRC7p Variants : Truncated IRC7p (due to a frameshift mutation) reduces 3SH production by 40%. Use CRISPR-Cas9 to restore full-length enzyme activity.
- ATF1 Overexpression : Increases 3SHA formation but may divert precursors from free thiol pools. Balance using inducible promoters .
Basic Question: What quality control measures ensure reproducibility in thiol quantification studies?
Answer:
- Calibration Curves : Prepare daily using freshly diluted standards (0.1–100 ng/mL range).
- Blank Controls : Analyze solvent and matrix blanks to detect contamination.
- Interlaboratory Validation : Participate in ring trials with shared reference samples .
Advanced Question: How can isotopic labeling resolve conflicting data on precursor conversion efficiency?
Answer:
- ¹³C-Labeled Precursors : Track Glut-3SH vs. Cys-3SH conversion using isotopic ratios in HRMS.
- Pulse-Chase Experiments : Quantify turnover rates in mixed cultures to identify rate-limiting steps.
- Data Reconciliation : Use kinetic modeling (e.g., Michaelis-Menten) to align experimental and theoretical yields .
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